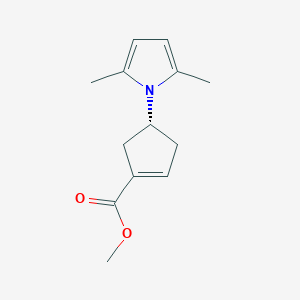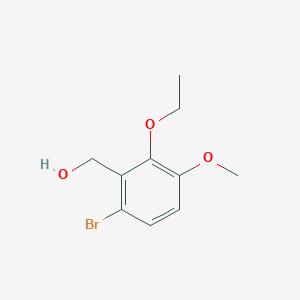![molecular formula C17H19N3 B13003450 N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is an organic compound that belongs to the class of tetrahydropyridines It is of interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reaction of N-methyl-4-phenylpyridinium with appropriate reagents under controlled conditions. One common method includes the use of cyclohexanone derivatives and 3-aminoacrolein, followed by condensation reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or chromatography to ensure the compound meets the required standards for research and application.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and applications.
Substitution: Substitution reactions, particularly involving the phenyl group, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-4-phenylpyridinium derivatives, while substitution reactions can produce a range of substituted bipyridines with varying functional groups.
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several scientific research applications:
Neurological Research: It is used to study the effects of neurotoxins and the mechanisms of neurodegenerative diseases such as Parkinson’s disease.
Biology and Medicine: Research involving this compound helps in understanding the biochemical pathways and molecular targets involved in neurological disorders.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its metabolism into active derivatives that can interact with specific molecular targets. For instance, it can be metabolized into neurotoxic agents that inhibit mitochondrial function, leading to oxidative stress and neuronal damage . The compound’s effects are mediated through pathways involving mitochondrial dysfunction and the generation of free radicals.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
1-Methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, which exerts neurotoxic effects by inhibiting mitochondrial complex I.
Uniqueness
N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its specific chemical structure, which allows it to be metabolized into neurotoxic agents. This property makes it particularly valuable in studying the mechanisms of neurodegeneration and developing potential therapeutic strategies.
Propiedades
Fórmula molecular |
C17H19N3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
N-methyl-N-phenyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C17H19N3/c1-20(14-8-3-2-4-9-14)17-15(10-7-13-19-17)16-11-5-6-12-18-16/h2-4,7-10,13H,5-6,11-12H2,1H3 |
Clave InChI |
CKTGMTLBCICPJG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3=NCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



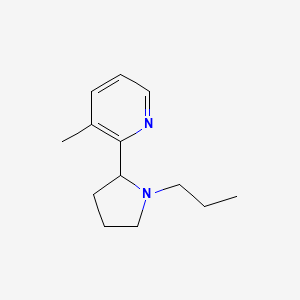

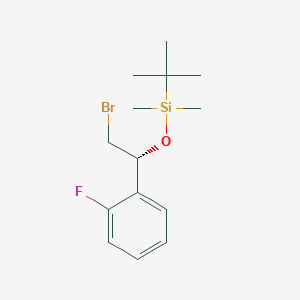

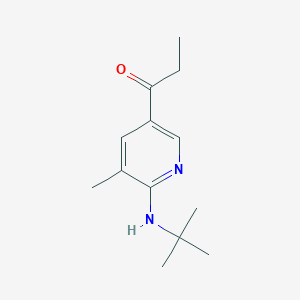
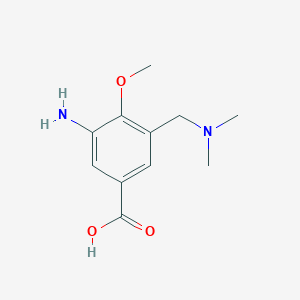
![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)
![exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)
![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
![Methyl3-(bromomethyl)bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13003438.png)
